6,6'-Dichloro-2,2'-bipyridine

Overview

Description

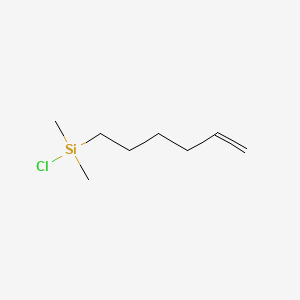

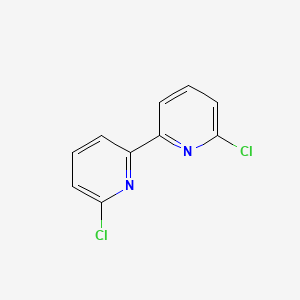

6,6’-Dichloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It belongs to the family of bipyridine-based metal chelating agents.

Synthesis Analysis

The synthesis of 6,6’-Dichloro-2,2’-bipyridine involves several steps. One method involves reacting 2-chloropyridine with a mixture of BuLi/Me2N(CH2)2OLi as base for the regioselective lithiation at C-6 . Another method involves Stille heterocoupling between the 2-bromo-6-chloropyridine and the 2-chloro-6-tributylstannylpyridine . A different synthesis strategy involves homocoupling of 2-chloro-6-methoxypyridine, followed by hydrolysis of the 6,6’-methoxy groups of the dimer, then halogenation of the bipyridinone obtained .Molecular Structure Analysis

The molecular structure of 6,6’-Dichloro-2,2’-bipyridine is characterized by two pyridine rings connected at the 2 and 2’ positions, with chlorine atoms at the 6 and 6’ positions . The molecular weight is 225.08 .Physical And Chemical Properties Analysis

6,6’-Dichloro-2,2’-bipyridine has a molecular weight of 225.08 . It is a solid at room temperature . The density is approximately 1.4 g/cm3 .Scientific Research Applications

Electronic Structure and Spectroscopy

6,6'-Dichloro-2,2'-bipyridine has been utilized in the study of electronic structures and spectroscopy. For instance, it forms complexes such as dichloro(6,6′-bis(N-dodecylbenzimidazol-2-yl)-2,2′-bipyridine)ruthenium(II), exhibiting significant electronic structure characteristics. These complexes show various ligand π–π* transitions in the ultraviolet and a broad dπ–pπ* MLCT manifold in the visible region of the spectrum. Such features are essential in understanding electronic transitions and molecular orbital analysis (Ryan et al., 2000).

Photophysical Properties and Redox Behavior

This compound-based compounds are significant in studying photophysical properties and redox behavior. Cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines exhibit oxidation mainly centered on an orbital derived from an Ir−(C-) σ-bond and ligand-centered reduction processes. They are also known for luminescence from 3MLCT levels, making them valuable in photophysical studies (Neve et al., 1999).

Fluorescence Studies

Compounds like 6,6′-Diamino-2,2′-bipyridine, a derivative of this compound, have been identified for their strong fluorescence in the near-UV region. This feature is essential in fluorescence studies and the development of fluorescent organic compounds (Araki et al., 1996).

Application in Solar Cells

This compound is also significant in the field of renewable energy, particularly in solar cells. Its complexes have been explored for use in copper-based dye-sensitized solar cells (DSCs). These studies provide insights into the roles of hydrogen bonding and pi-stacking interactions in such systems (Constable et al., 2009).

Tautomerism Studies

The compound shows interesting tautomerism dependent upon the solvent, such as the imine form being preferred in non-polar solvents, while the amine form is favored in polar solvents. This property is crucial in understanding chemical equilibrium and tautomerism in various solvents (Ogawa & Shiraishi, 1980).

Hydrogenation Catalyst

This compound complexes have been used as catalysts for the hydrogenation of carbon dioxide to formic acid, demonstrating their potential in chemical catalysis and environmental applications (Lau & Chen, 1995).

Ligand Reactivity and Coordination Chemistry

The compound serves as an important ligand in coordination chemistry. Its reactivity and complexation abilities with various metals have been extensively studied, providing valuable information on ligand effects and metal-ligand interactions (Bessel et al., 1993).

Safety and Hazards

6,6’-Dichloro-2,2’-bipyridine is classified with the signal word “Warning” and hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2-chloro-6-(6-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450930 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53344-72-2 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)